N-(3-Methoxypropyl)-4-methylaniline
Overview
Description
N-(3-Methoxypropyl)-4-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxypropyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of N-(3-Methoxypropyl)-4-methylaniline are currently unknown. This compound is a chemical reagent used in laboratory settings for the synthesis of substances
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds, among others. For instance, a study on a similar compound, N-(3-Methoxypropyl)acrylamide, found that its dose-response performance in a polymer-gel dosimeter improved with the addition of lithium chloride, indicating that the presence of certain inorganic salts can influence its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-Methoxypropyl)-4-meth
Biological Activity
N-(3-Methoxypropyl)-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzyme inhibition and cellular effects.
This compound can be synthesized through various methods, including amination reactions. For instance, a study demonstrated the successful amination of β-methoxy amides, leading to good yields of N-(3-methoxypropyl)aniline derivatives under optimized conditions . The compound's structure is characterized by a methoxy group and a propyl chain, which may influence its biological activity due to steric and electronic effects.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an inhibitor of specific enzymes. Notably, it has been evaluated for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for neurotransmission and is implicated in neurodegenerative diseases. The compound exhibited selective inhibition against nNOS compared to other NOS isoforms, indicating potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .
Enzyme | Inhibition Type | Selectivity | IC50 Value |
---|---|---|---|
nNOS | Competitive | High (selective over eNOS) | 12910 nM |
eNOS | Weak inhibitor | Low | >30000 nM |
Cellular Effects
In cellular models, this compound has demonstrated various effects. For example, it has been shown to influence histone acetylation levels in cancer cell lines, suggesting a role in epigenetic regulation. Specifically, low nanomolar concentrations led to increased acetylation of α-tubulin without affecting histone H3 acetylation levels, indicating selective activity towards histone deacetylase (HDAC) enzymes .
Neurodegenerative Disorders
A case study explored the neuroprotective effects of compounds similar to this compound in models of neurodegeneration. The results indicated that selective nNOS inhibitors could reduce neuroinflammation and neuronal cell death, providing a foundation for further research into this compound's therapeutic potential.
Cancer Research
Another significant area of investigation involved the compound's effect on c-MYC expression in Burkitt’s lymphoma cells. Although initial findings showed that compounds targeting G-quadruplex structures could downregulate c-MYC expression, subsequent studies indicated that the mechanism might not directly involve these structures . This highlights the complexity of the compound's biological interactions and necessitates further investigation into its precise mechanisms.
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)12-8-3-9-13-2/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFQIYIZBFYSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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